(1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans
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Overview
Description
(1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, is a chemical compound characterized by its cyclobutane ring structure with a pyridinyl group attached at the 3-position and a carboxylic acid group at the 1-position The hydrochloride form indicates it is a salt, which often enhances the compound’s solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. Specific conditions such as UV light or catalysts like rhodium complexes may be used to facilitate this reaction.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction. Pyridine derivatives can react with cyclobutane intermediates under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and substitution steps to enhance efficiency and yield. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group, forming N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyridinyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the molecular basis of various biological processes.
Medicine
Medically, this compound may serve as a lead compound for drug development. Its structural features make it a candidate for designing molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can engage in hydrogen bonding or π-π interactions, while the cyclobutane ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid: The non-hydrochloride form of the compound.
(1r,3r)-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid: A positional isomer with the pyridinyl group at the 3-position.
(1r,3r)-3-(pyridin-4-yl)cyclobutane-1-carboxylic acid: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
The hydrochloride form of (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid, trans, is unique due to its enhanced solubility and stability, which can be advantageous in both research and industrial applications. The specific positioning of the pyridinyl group also influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of (1r,3r)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, trans, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2763741-57-5 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-pyridin-2-ylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7(6-8)9-3-1-2-4-11-9;/h1-4,7-8H,5-6H2,(H,12,13);1H |
InChI Key |
RKGCMOUQTJVRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=CC=N2.Cl |
Purity |
95 |
Origin of Product |
United States |
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